molecular formula C15H20O2 B13538382 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid

Cat. No.: B13538382
M. Wt: 232.32 g/mol
InChI Key: XOHRWYGAWNTXTM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid (CAS: 923233-31-2) is a cyclohexane-based carboxylic acid derivative substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₂H₁₄O₂, with an average mass of 190.242 g/mol and a monoisotopic mass of 190.099380 g/mol .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O2/c1-11-8-12(2)10-13(9-11)15(14(16)17)6-4-3-5-7-15/h8-10H,3-7H2,1-2H3,(H,16,17)

InChI Key

XOHRWYGAWNTXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCCCC2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidation products include carboxylate salts or esters.
  • Reduction products include cyclohexanol or cyclohexanone derivatives.
  • Substitution products include nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Features a naphthalene core instead of cyclohexane, with a 3-hydroxy group and a 3,5-dimethylphenyl carboxamide substituent.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts, with an IC₅₀ ~10 µM .
  • Key Differences :
    • The naphthalene core increases aromaticity and conjugation, enhancing electron-withdrawing effects.
    • The 3-hydroxy group contributes to hydrogen bonding, improving interaction with photosystem II targets.
    • Higher lipophilicity compared to the cyclohexane analog may enhance membrane permeability .

trans-4-Substituted Cyclohexanecarboxylic Acid Derivatives

  • Examples: trans-4-p-Nitrobenzyl oxycarbonylaminomethyl cyclohexanecarboxylic acid trans-4-p-Chlorobenzyl oxycarbonylaminomethyl cyclohexanecarboxylic acid
  • Activity: These derivatives are used as tranexamic acid analogs in antifibrinolytic therapies. Substituents like nitro or chloro groups enhance electronic effects, influencing binding to plasminogen .
  • Methyl groups on the aromatic ring (vs. nitro/chloro) decrease electron-withdrawing effects but improve metabolic stability .

1-(3,5-Dimethylphenyl)cyclobutane-1-carboxylic Acid

  • Structure : Cyclobutane ring instead of cyclohexane.
  • Reduced lipophilicity compared to the cyclohexane analog due to fewer carbon atoms.
  • Applications: Limited safety data, but structurally related to agrochemical precursors .

4-(Cyclopropyl(hydroxy)methylene)-3,5-dioxocyclohexanecarboxylic Acid

  • Structure : Contains a cyclopropyl group and ketone functionalities on the cyclohexane ring.
  • Activity : The dioxo groups increase polarity, making it suitable as a synthetic intermediate for fine chemicals.
  • Key Differences: Higher reactivity due to ketone and cyclopropyl groups. Potential for diverse hydrogen-bonding interactions compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid Cyclohexane 3,5-Dimethylphenyl 190.24 Agrochemical research
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene 3-Hydroxy, 3,5-dimethylphenyl ~291 (estimated) PET inhibition in herbicides
trans-4-p-Nitrobenzyl oxycarbonylaminomethyl cyclohexanecarboxylic acid Cyclohexane p-Nitrobenzyl, aminomethyl ~352 (estimated) Antifibrinolytic agents
1-(3,5-Dimethylphenyl)cyclobutane-1-carboxylic acid Cyclobutane 3,5-Dimethylphenyl ~176 (estimated) Life science intermediates

Research Findings and Implications

  • Substituent Position and Lipophilicity : The 3,5-dimethylphenyl group in the target compound balances steric bulk and lipophilicity, making it suitable for membrane penetration in agrochemical applications. However, its PET-inhibiting activity is likely weaker than naphthalene-based analogs due to reduced conjugation .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) in tranexamic acid derivatives enhance binding to biological targets, whereas methyl groups in the target compound prioritize stability over reactivity .
  • Ring Size : Cyclobutane analogs exhibit higher ring strain, which may limit their utility in drug design compared to cyclohexane-based structures .

Biological Activity

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid, a compound with a unique structure, has garnered attention in various fields of research due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Molecular Characteristics

PropertyValue
Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid
InChI Key XOHRWYGAWNTXTM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)C2(CCCCC2)C(=O)O)C

The compound features a cyclohexane ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group, which contributes to its distinct chemical reactivity and potential biological interactions .

The biological activity of 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, thereby influencing their function and signaling pathways .

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage .
  • Antibacterial Properties : There is evidence suggesting that the compound may exhibit antibacterial activity against certain pathogens, although further studies are needed to quantify these effects .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various compounds, including 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid. The results indicated that at higher concentrations (1000 μg/ml), the compound significantly inhibited protein denaturation associated with inflammation .

Antioxidant Capacity Evaluation

The antioxidant capacity was assessed using the phosphomolybdate assay. The study found that the compound demonstrated a concentration-dependent increase in radical scavenging activity, comparable to known antioxidants .

Antibacterial Screening

In another investigation focusing on antibacterial properties, 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid was tested against several bacterial strains. The results suggested moderate antibacterial activity, warranting further exploration into its efficacy as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid, it is useful to compare it with structurally similar compounds:

CompoundUnique FeaturesBiological Activity
Cyclohexane-1-carboxylic acidLacks aromatic substitutionLimited biological activity
3,5-Dimethylbenzoic acidNo cyclohexane ringDifferent reactivity and applications
1-(4-Methylphenyl)cyclohexane-1-carboxylic acidSimilar structure but different substitution patternVaries in biological effects

This comparison highlights the distinctiveness of 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid in terms of both structure and biological activity.

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